3,3''-Dihydroxyterphenyllin

Lipid peroxidation protection Rancimat assay Natural antioxidant comparison

3,3''-Dihydroxyterphenyllin (3,3''-DHT) is a secondary metabolite belonging to the polyhydroxy-para-terphenyl class, specifically the 3,3''-dihydroxy derivative of terphenyllin, isolated from Aspergillus candidus and Aspergillus taichungensis. This compound has been manually curated in authoritative chemical ontologies (CHEBI:67538) and the MeSH supplementary concept database as a para-terphenyl with demonstrated antioxidant activity.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
Cat. No. B1254506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3''-Dihydroxyterphenyllin
Synonyms3,3''-DHT
3,3''-di-OH-terphenyllin
3,3''-dihydroxyterphenyllin
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C2=CC(=C(C=C2)O)O)OC)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C20H18O7/c1-26-17-9-12(10-3-5-13(21)15(23)7-10)20(27-2)19(25)18(17)11-4-6-14(22)16(24)8-11/h3-9,21-25H,1-2H3
InChIKeyVXSPWGWNHZICJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3''-Dihydroxyterphenyllin: A Para-Terphenyl Antioxidant Lead for Oxidative Stress Research


3,3''-Dihydroxyterphenyllin (3,3''-DHT) is a secondary metabolite belonging to the polyhydroxy-para-terphenyl class, specifically the 3,3''-dihydroxy derivative of terphenyllin, isolated from Aspergillus candidus and Aspergillus taichungensis [1]. This compound has been manually curated in authoritative chemical ontologies (CHEBI:67538) and the MeSH supplementary concept database as a para-terphenyl with demonstrated antioxidant activity [2]. Its structural core features a 1,4-diphenylbenzene skeleton substituted with methoxy and hydroxy groups (molecular formula C20H18O7, exact mass 370.105), conferring radical-scavenging and cytoprotective properties under oxidative challenge conditions [3][4].

Para-terphenyl antioxidant research lead for oxidative stress studies
Lipid-phase oxidative stability screening in thermal challenge models
Cellular oxidative stress model context with reported enzyme-modulation endpoints

Why 3,3''-Dihydroxyterphenyllin Is Not Interchangeable with Other p-Terphenyls


p-Terphenyl natural products sharing the 1,4-diphenylbenzene scaffold exhibit widely divergent biological profiles that correlate with specific hydroxylation and methoxylation patterns. In direct comparative studies, 3,3''-dihydroxyterphenyllin, 3-hydroxyterphenyllin, and candidusin B — all isolated from the same Aspergillus candidus broth — displayed distinct antioxidant potency and enzyme-modulation signatures despite their structural proximity [1]. Specifically, 3,3''-dihydroxyterphenyllin conferred a protection factor of 7.82 in the Rancimat lard assay, substantially exceeding both synthetic (BHA, 5.58) and natural (α-tocopherol, 4.29) benchmarks, whereas its monohydroxylated analog 3-hydroxyterphenyllin and co-metabolite candidusin B did not achieve the same magnitude of thermal oxidative protection [2]. Furthermore, in a human intestinal cell model (Int 407), the two analogs differentially modulated antioxidant enzyme activities (catalase vs. glutathione peroxidase/reductase), underscoring that even a single hydroxy-group variation alters pharmacodynamic response [3]. These data establish that in-class substitution without empirical verification risks both underperformance in lipid-protection applications and unanticipated shifts in cellular mechanism.

Hydroxylation pattern
Single -OH variation alters lipid-phase protection profile; 3-hydroxyterphenyllin may not reproduce thermal oxidative stability reported for 3,3''-DHT.
Enzyme-modulation scope
Analog 3-HT engages catalase only; broader GPx and GR modulation may not transfer, shifting cellular antioxidant response interpretation.
Functional performance
Class-level safety endpoints may not predict application-specific antioxidant response; candidusin B and 3-HT require independent verification.

Quantitative Differentiation Evidence for 3,3''-Dihydroxyterphenyllin Against Key Comparators


Thermal Oxidative Stability in Lipid Systems: 3,3''-Dihydroxyterphenyllin Outperforms BHA and α-Tocopherol

In the Rancimat method using lard as substrate (200 μg/mL), 3,3''-dihydroxyterphenyllin (3,3''-DHT) exhibited a protection factor (PF) of 7.82, which was markedly higher than that of the synthetic antioxidant butylated hydroxyanisole (BHA, PF = 5.58) and the endogenous antioxidant α-tocopherol (PF = 4.29). This represents a 40% improvement over BHA and an 82% improvement over α-tocopherol in extending the oxidative induction period of lard. In the linoleic acid peroxidation system (12.5–200 μg/mL), 3,3''-DHT inhibited peroxidation by greater than 95%, significantly exceeding α-tocopherol's performance and matching BHA [1][2].

Thermal Oxidative Stability
Head-to-head
PF 7.82
Reported higher thermal protection context
vs BHA 5.58, α-Tocopherol 4.29; Rancimat lard, 200 μg/mL
Lipid peroxidation protection Rancimat assay Natural antioxidant comparison

Intracellular Reactive Oxygen Species (ROS) Suppression in Human Intestinal Cells: Comparable Efficacy to 3-Hydroxyterphenyllin

In Int 407 human intestinal cells exposed to H2O2-induced oxidative stress, pre-incubation with 3,3''-dihydroxyterphenyllin reduced intracellular reactive oxygen species (ROS) formation by 30%, compared to a 35% reduction observed with 3-hydroxyterphenyllin (3-HT). Both compounds significantly attenuated H2O2-induced lactate dehydrogenase (LDH) leakage (p<0.05) [1]. The near-equivalent ROS-suppressive potency between the dihydroxy and monohydroxy analogs indicates that the additional hydroxy group at the 3'' position does not compromise — and maintains — direct intracellular radical-quenching capacity.

Cellular ROS Suppression
Head-to-head
30% reduction
Comparable cellular ROS endpoint context
3-HT 35%; Int 407, H2O2 challenge model
Oxidative stress Int 407 cell model Cytoprotection mechanism

Antioxidant Enzyme Modulation: 3,3''-DHT Uniquely Elevates Catalase Activity More Than 3-Hydroxyterphenyllin

In Int 407 cells pre-incubated with 3,3''-dihydroxyterphenyllin, catalase activity increased by 33% and glutathione peroxidase activity increased by 25%, while glutathione reductase activity decreased by 36%. In contrast, pre-incubation with 3-hydroxyterphenyllin (3-HT) increased only catalase activity by 30% (with no significant effect on glutathione peroxidase) and decreased glutathione reductase by 21%. The intracellular glutathione level remained unchanged (p>0.05), but oxidized glutathione (GSSG) levels increased with both compounds [1]. The superior catalase induction (33% vs. 30%) and the broader multi-enzyme engagement profile (catalase + glutathione peroxidase) distinguish 3,3''-DHT from its monohydroxy analog.

Enzyme Modulation
Head-to-head
Catalase +33%
Reported broader enzyme-modulation profile
GPx +25%, GR −36%; 3-HT catalase only, pre-incubation paradigm
Catalase induction Enzyme regulation Glutathione system

DPPH Radical-Scavenging Potency: 3,3''-DHT and 3-HT Exhibit Near-Identical Efficacy, Matching Synthetic Antioxidants

In the α,α-diphenyl-β-picrylhydrazyl (DPPH) radical-scavenging assay, 3,3''-dihydroxyterphenyllin demonstrated 94.7% scavenging, while 3-hydroxyterphenyllin achieved 96.0%, both comparable to the synthetic antioxidants BHA and α-tocopherol [1]. This near-parity establishes that both hydroxylated terphenyls possess potent direct hydrogen-atom-donating capacity, with the additional hydroxy group in 3,3''-DHT not conferring an advantage in this particular single-electron-transfer assay — a finding that underscores the compound's differentiated value resides specifically in lipid-phase thermal protection (PF 7.82) and cellular enzyme modulation rather than generic radical scavenging.

DPPH Scavenging
Head-to-head
94.7%
Near-identical radical-scavenging endpoint
3-HT 96.0%; both comparable to synthetic benchmarks
DPPH assay Radical scavenging Antioxidant screening

Safety Profile: 3,3''-DHT is Non-Cytotoxic and Non-Genotoxic in Human Intestinal and Bacterial Models

Safety evaluations demonstrated that 3,3''-dihydroxyterphenyllin, 3-hydroxyterphenyllin, and candidusin B were neither cytotoxic nor genotoxic toward human Int 407 cells, nor mutagenic in Salmonella typhimurium TA98 and TA100 strains (Ames test) [1]. This shared safety profile across three structurally related p-terphenyls indicates that the class does not carry inherent mutagenic liability, but the differentiation in functional potency (thermal protection factor, enzyme modulation) means that optimal selection should be guided by application-specific efficacy data rather than generic class-level safety assumptions.

Safety-Related Endpoints
Class-level
Negative across endpoints
Class-level safety endpoint context
Data to verify; Ames TA98/TA100, Int 407; class-level inference
Safety toxicology Ames test Genotoxicity screening

High-Value Application Scenarios for 3,3''-Dihydroxyterphenyllin Based on Comparative Evidence


Lipid Oxidation Prevention in High-Temperature Food or Cosmetic Formulations

3,3''-Dihydroxyterphenyllin's superior protection factor of 7.82 in the Rancimat lard assay (1.40-fold over BHA) positions it as a candidate for stabilizing lipid-rich matrices subjected to thermal processing, such as frying oils, baked goods, or oxidation-prone cosmetic emulsions [1]. Its fungal origin and clean genotoxicity profile further support its evaluation as a natural-identical preservative alternative where synthetic antioxidants face regulatory or consumer resistance.

Cellular Oxidative Stress Research and Nrf2/ARE Pathway Investigation

The compound's dual capacity to suppress intracellular ROS (30% reduction) and upregulate catalase (33% increase) and glutathione peroxidase (25% increase) in human intestinal Int 407 cells [2] makes it a valuable chemical probe for dissecting endogenous antioxidant response pathways, particularly in gastrointestinal epithelial models of oxidative injury.

Lead Compound for Structure-Activity Relationship (SAR) Studies on p-Terphenyl Antioxidants

Because 3,3''-dihydroxyterphenyllin differs from 3-hydroxyterphenyllin by a single additional phenolic -OH group and yet exhibits markedly superior lipid-phase protection (PF 7.82 vs. not reported for 3-HT alone) and a broader enzyme-modulation profile (catalase + glutathione peroxidase activation vs. catalase-only), it serves as the critical dihydroxy reference scaffold for SAR campaigns aiming to optimize hydroxylation patterns on the p-terphenyl core [1][2].

Benchmark Natural Antioxidant Standard for Analytical Method Development

With its well-characterized DPPH scavenging rate (94.7%), defined molecular weight (370.40 g/mol), and established chromatographic isolation methodology from Aspergillus fermentations, 3,3''-DHT can serve as a calibrated natural-product reference standard in HPLC-based antioxidant activity screening and in pharmacopoeial monograph development for fungal-derived polyphenolics [1][3].

Application
Selection Property
Validation Focus
Lipid-stability research
Protection factor context
Thermal oxidative stability endpoints
Oxidative stress pathway studies
Enzyme-modulation profile
Catalase and glutathione endpoint review
p-Terphenyl SAR studies
Hydroxylation-pattern review
Structure-activity differentiation
Antioxidant screening method development
Radical-scavenging endpoint context
DPPH and chromatographic method fit
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